The compound is classified as a dihydropyrazinone, which are derivatives of pyrazine characterized by the presence of a diketone structure. Dihydropyrazinones are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
The synthesis of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one can be achieved through several methods. One notable approach involves the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex product that can be further processed into the desired compound.
The molecular structure of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one features a pyrazine ring with substituents that include a phenyl group and a ketone moiety.
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one can participate in various chemical reactions typical of diketones and nitrogen-containing heterocycles.
While specific mechanisms of action for this compound have not been extensively documented, compounds in its class often exhibit biological activities through interactions with enzymes or receptors.
Understanding the physical and chemical properties of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is crucial for predicting its behavior in biological systems and during synthesis.
The scientific applications of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one span various fields including medicinal chemistry, materials science, and organic synthesis.
This compound belongs to the 5,6-dihydropyrazin-2(1H)-one structural family, characterized by a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 4. Its systematic IUPAC name, 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one, precisely describes the core pyrazinone scaffold bearing a 2-oxo-2-phenylethyl substituent at the C3 position. Non-systematic names may include 3-phenacyl-1,2,3,6-tetrahydropyrazin-2-one or functionalized descriptors like N-alkylated dihydropyrazinone. The molecular formula C₁₂H₁₂N₂O₂ (MW = 216.24 g/mol) reflects its benzoyl-functionalized heterocyclic architecture. Key spectral identifiers include:
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
Systematic Name | 3-(2-Oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one |
Molecular Formula | C₁₂H₁₂N₂O₂ |
Exact Mass | 216.0899 g/mol |
Core Heterocycle | 5,6-Dihydropyrazin-2(1H)-one |
Substituent Position | C3 |
Characteristic Functional Groups | Amide, Ketone, Enamine |
The compound emerged indirectly through methodological advances in multicomponent reactions (MCRs) during the 2010s. While not initially targeted as a discrete entity, its structural motifs appear in synthetic pathways involving aryl glyoxal derivatives, particularly phenylglyoxal hydrate, which serves as a bifunctional electrophile in MCRs [1] [2]. Early reports of analogous scaffolds (e.g., pyrazino[2,1-a]isoquinolinones) highlighted the biological relevance of fused pyrazinones, driving interest in simpler monocyclic variants like this compound [8]. Its synthesis represents an evolution from classical heterocyclic chemistry—where pyrazinones were typically accessed via condensation of α-amino ketones with diamines—toward modern MCR strategies that efficiently incorporate the phenacyl moiety.
This molecule belongs to the 3-substituted-5,6-dihydropyrazin-2(1H)-one subclass, distinguished by:
Structurally analogous bioactive compounds include pyrazino[2,1-a]isoquinolinones (e.g., the NLRP3 inflammasome inhibitor 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one), which share the phenacyl-dihydropyrazinone pharmacophore but feature an additional fused benzene ring [8].
Table 2: Structural Classification Framework
Classification Level | Descriptor |
---|---|
Core Ring System | Pyrazinone |
Saturation Pattern | 5,6-Dihydro (1,4-dihydropyrazine) |
Substituent Type | C3-Alkylcarbonyl (Phenacyl) |
Key Functional Groups | α-Amino Ketone, Cyclic Amide |
Bioactive Analogues | Pyrazino-isoquinolinones, Dihydropyrimidinones |
This compound epitomizes the scaffold diversity achievable through MCRs, particularly via tandem sequences involving aryl glyoxals. Its synthesis exploits:
Computational MCR design platforms now identify novel routes to such scaffolds by simulating condition-compatible reaction networks that avoid kinetic traps, accelerating discovery of optimized syntheses [4].
Table 3: MCR Performance Metrics for Analogous Syntheses
Parameter | Value | Significance |
---|---|---|
Atom Economy | 83–89% | Minimizes waste |
Bond Formation Index (BFI) | 2.0 | Measures molecular complexity |
Step Economy | 1 (multicomponent) | Reduces purification steps |
Catalyst Loading | 10 mol% pTSA | Low catalytic requirement |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1